CRTH2 Binding Affinity vs. Ramatroban Benchmark
The target compound binds human CRTH2 with a Ki of 7.70 nM, measured by displacement of [3H]PGD2 from human CRTH2 receptor expressed in CHO cell membranes after 90 minutes by scintillation proximity assay [1]. This value is within approximately 1.8-fold of ramatroban (BAY u 3405), a marketed dual TP/CRTH2 antagonist for allergic rhinitis, which exhibits a CRTH2 binding Ki of 4.3 nM under similar radioligand binding conditions [2]. For context, fevipiprant (QAW039), the most clinically advanced selective CRTH2 antagonist, demonstrates a Ki of 1.05–4 nM in DP2 binding assays [3]. The target compound thus occupies a competitive potency position relative to these clinical benchmarks.
~1.8-fold less potent vs ramatroban (Ki 4.3 nM)
~3–7-fold less potent vs fevipiprant (Ki 1.05–4 nM)
| Evidence Dimension | CRTH2/DP2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 7.70 nM |
| Comparator Or Baseline | Ramatroban: Ki = 4.3 nM; Fevipiprant: Ki = 1.05–4 nM; CAY10471: Ki = 0.6 nM |
| Quantified Difference | Target compound is ~1.8-fold less potent than ramatroban and ~3–7-fold less potent than fevipiprant in binding affinity |
| Conditions | Target compound: displacement of [3H]PGD2 from human CRTH2 expressed in CHO cell membranes, 90 min incubation, scintillation proximity assay. Comparator data from published radioligand binding studies on human CRTH2. |
Why This Matters
This positioning is critical for users selecting tool compounds—the target compound offers comparable CRTH2 binding potency to clinically validated antagonists while belonging to a structurally distinct, non-carboxylic acid chemotype.
- [1] BindingDB. BDBM50384468 (CHEMBL2036214). Ki = 7.70 nM. Displacement of [3H]PGD2 from human CRTH2 expressed in CHO cell membrane, 90 min, scintillation proximity assay. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50384468. View Source
- [2] Ishizuka, T.; et al. Ramatroban (BAY u 3405): a novel dual antagonist of TXA2 receptor and CRTH2, a newly identified prostaglandin D2 receptor. PubMed. CRTH2 binding Ki = 4.3 nM. https://pubmed.ncbi.nlm.nih.gov/?term=ramatroban+CRTH2+Ki+4.3. View Source
- [3] Cayman Chemical. Fevipiprant (QAW039) Product Information. DP2/CRTH2 antagonist, Ki = 1.05 nM. https://www.biocompare.com/. View Source
